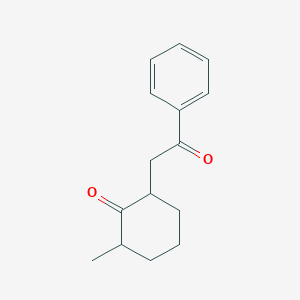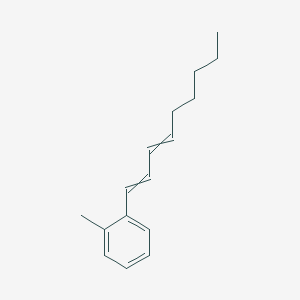
1-Methyl-2-(nona-1,3-dien-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(nona-1,3-dien-1-YL)benzene is an organic compound characterized by a benzene ring substituted with a methyl group and a nona-1,3-dien-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(nona-1,3-dien-1-YL)benzene can be achieved through several methods. One common approach involves the Heck reaction, where an olefin and a halobenzene undergo a palladium-catalyzed coupling reaction . The reaction conditions typically include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and distillation are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-(nona-1,3-dien-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
1-Methyl-2-(nona-1,3-dien-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(nona-1,3-dien-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various intermediates and products, influencing the compound’s biological and chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-(1-methylethenyl)benzene: Similar structure but with different substitution patterns on the benzene ring.
Benzene, 1-methyl-2-(2-propenyl): Another compound with a similar structure but different alkyl chain length and position.
Uniqueness
1-Methyl-2-(nona-1,3-dien-1-YL)benzene is unique due to its specific substitution pattern and the presence of a nona-1,3-dien-1-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
193754-64-2 |
|---|---|
Formule moléculaire |
C16H22 |
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
1-methyl-2-nona-1,3-dienylbenzene |
InChI |
InChI=1S/C16H22/c1-3-4-5-6-7-8-9-13-16-14-11-10-12-15(16)2/h7-14H,3-6H2,1-2H3 |
Clé InChI |
SCZBVRNHXFVVFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC=CC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-](/img/structure/B12564265.png)


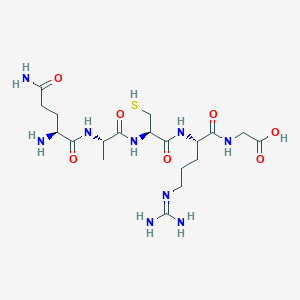
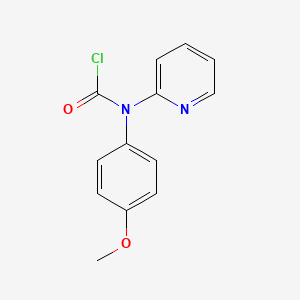
![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)
![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
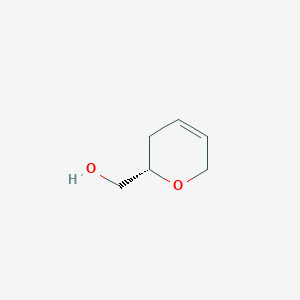

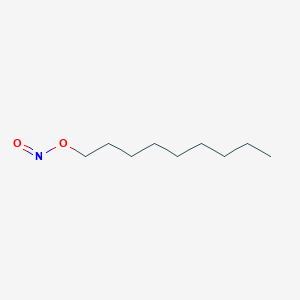

![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
